N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps, starting with the formation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone The phenyl group is then introduced via a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a similar phenyl group structure.
4-Chloromethcathinone: A stimulant drug with a related chemical structure.
Uniqueness
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is unique due to its combination of a pyrazole ring, phenyl group, and sulfonamide group, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-13-17(15-8-6-5-7-9-15)14(2)21(19-13)11-10-18-16(22)12-20(3)25(4,23)24/h5-9H,10-12H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUUAATGOEUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.